(2-Ethoxy-5-methylphenyl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxy-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRZHLQWVUPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5-methylphenyl)methanamine typically involves the reaction of 2-ethoxy-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Introduction to (2-Ethoxy-5-methylphenyl)methanamine
This compound, also known as 1-(2-Ethoxy-5-methylphenyl)methanamine, is an organic compound with significant potential in various scientific research applications. Its unique structure, characterized by the presence of an ethoxy group and a methyl group on a phenyl ring, endows it with distinct chemical properties that make it valuable in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects on neurological disorders due to their ability to interact with neurotransmitter receptors. The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific targets.
Materials Science
In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties. The ethoxy and methyl substituents can influence the electronic distribution within the molecule, making it suitable for applications in organic electronics and photonic devices.
Biological Studies
The compound is utilized as a biochemical probe in enzyme assays and receptor binding studies. Its ability to form hydrogen bonds due to the amine group enhances its interaction with biological macromolecules, allowing researchers to study enzyme kinetics and receptor-ligand interactions effectively.
Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (2-Ethoxyphenyl)methanamine | Contains only an ethoxy group on the phenyl ring | Simpler structure may lead to different reactivity |
| (2-Methylphenyl)methanamine | Lacks ethoxy substitution | Different pharmacological profile |
| (4-Ethoxyphenyl)methanamine | Ethoxy at different position | Potentially different binding characteristics |
Uniqueness
The presence of both ethoxy and methyl groups on the phenyl ring provides this compound with unique steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity significantly.
Case Study 1: Neurological Disorder Treatment
Research has indicated that derivatives of this compound exhibit promising activity against certain neurological disorders. A study demonstrated that modifications of this compound led to enhanced binding affinity for dopamine receptors, suggesting potential therapeutic applications in treating conditions such as Parkinson's disease.
Case Study 2: Material Development
In materials science, a recent investigation explored the use of this compound in organic light-emitting diodes (OLEDs). The findings revealed that incorporating this compound into OLED formulations improved light emission efficiency due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
- The biphenyl structure in (4-Methoxyphenyl)(phenyl)methanamine introduces π-π stacking interactions, which may improve binding affinity in biological systems .
Methanamine Derivatives with Heterocyclic Moieties
Table 2: Heterocyclic Methanamine Derivatives
- Key Insights :
- Oxazole and oxadiazole rings introduce polarity and hydrogen-bonding capabilities, improving solubility in polar solvents compared to the ethoxy/methyl-substituted target compound .
- The hydrochloride salt in enhances aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .
Aliphatic vs. Aromatic Methanamine Compounds
Physicochemical Properties and Solubility Trends
Table 3: Solubility and Physical Properties
- Key Insights :
- The ethoxy and methyl groups in the target compound likely reduce water solubility compared to methylamine () but improve lipid solubility for biological barrier penetration .
- Trimethoxy substituents () may slightly enhance water solubility via hydrogen bonding compared to the target compound’s ethoxy group .
Biological Activity
(2-Ethoxy-5-methylphenyl)methanamine, a compound featuring an ethoxy group and a methyl-substituted phenyl ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- An ethoxy group, which enhances solubility and bioavailability.
- A methyl group on the phenyl ring, which may influence lipophilicity and receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes. The following sections detail specific activities supported by empirical studies.
Antimicrobial Activity
Studies have explored the compound's potential antimicrobial properties. For instance, it has been investigated for its effectiveness against certain bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly as a potential modulator of serotonin receptors. Research indicates that derivatives similar to this compound can act as agonists at the 5-HT2A receptor, which is implicated in mood regulation and other neurological functions. For example, structure-activity relationship (SAR) studies suggest that modifications to the ethoxy and methyl groups can significantly affect receptor binding affinity and selectivity .
Case Studies
- Case Study on Antimicrobial Effects : In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial efficacy.
- Neuropharmacological Assessment : A study evaluated the compound's effects on neurotransmitter release in rat brain slices. The findings showed that it increased serotonin levels significantly compared to control groups, indicating potential use in treating mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The ethoxy group enhances binding affinity to serotonin receptors, while the methyl group may stabilize the interaction through hydrophobic effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation or bacterial metabolism, contributing to its antimicrobial and neuropharmacological effects.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (2-Ethoxy-5-methylphenyl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves multi-step functionalization of a substituted benzene ring. For example, starting from 2-ethoxy-5-methylphenylboronic acid (precursor), a Suzuki-Miyaura coupling or reductive amination can introduce the methanamine group . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., methyl tert-butyl ether) improve reaction homogeneity .
- Base choice : Sodium hydroxide (1N) aids in deprotonation and intermediate stabilization .
- Purification : Liquid-liquid extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.
Table 1 : Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Reductive Amination | 65 | 95 | NaBH₄, MeOH, 0°C | |
| Suzuki Coupling | 78 | 98 | Pd(PPh₃)₄, THF, reflux |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and methanamine NH₂ (δ 1.8–2.2 ppm, broad) .
- ¹³C NMR : Quaternary carbons (δ 120–140 ppm), ethoxy CH₂ (δ 65–70 ppm), and methyl groups (δ 20–25 ppm) .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), C-O-C (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 179.2 (C₁₀H₁₅NO⁺) and fragmentation patterns (e.g., loss of ethoxy group: m/z 134) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across studies?
- Methodological Answer : Contradictions arise from variations in experimental conditions (e.g., temperature, solvent polarity). To address:
- Standardized Protocols : Use buffered solutions (pH 7.4) and controlled temperatures (25°C ± 0.5°C) for solubility tests .
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) and extrapolate shelf-life using Arrhenius equations .
Table 2 : Solubility Data Under Controlled Conditions
| Solvent | Temp (°C) | Solubility (mg/mL) | Stability (t₁/₂, days) | Reference |
|---|---|---|---|---|
| Water | 25 | 12.5 | 30 | |
| Ethanol | 25 | 89.3 | 90 |
Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in catalytic processes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated amines to identify rate-determining steps (e.g., N-H bond cleavage) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and intermediates in amination or cyclization reactions .
- In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to detect short-lived intermediates .
Q. How can this compound be evaluated for its potential in neurotransmitter pathway modulation?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., ³H-serotonin for 5-HT receptors) to determine IC₅₀ values .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy/methyl groups) and test affinity changes .
- In Vivo Models : Microdialysis in rodent brains to measure neurotransmitter release post-administration .
Safety and Handling
- Storage : Refrigerate (2–8°C) in amber glass bottles to prevent photodegradation .
- PPE : Nitrile gloves, lab coats, and fume hoods (minimum airflow 100 ft/min) to avoid dermal/ocular exposure .
- Spill Management : Absorb with silica gel, neutralize with citric acid, and dispose as hazardous waste .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
